molecular formula C22H20F2N4O3 B5000800 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide

Cat. No.: B5000800
M. Wt: 426.4 g/mol
InChI Key: DKCRFGZLPWCWKY-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetylamino and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide is unique due to its combination of the pyridazinone core with the difluorophenyl and acetylamino groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

2-[3-(3-acetamido-4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c1-3-14-4-5-15(10-19(14)25-13(2)29)18-8-9-22(31)28(27-18)12-21(30)26-20-11-16(23)6-7-17(20)24/h4-11H,3,12H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCRFGZLPWCWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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